4-benzoyl-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide” is a chemical compound. It is related to other compounds such as “N-{5-[(2-Anilino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-morpholinyl)acetamide” which has a molecular formula of C16H19N5O3S2 .
Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula. For example, “N-{5-[(2-Anilino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-morpholinyl)acetamide” has a molecular formula of C16H19N5O3S2 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular formula. For example, “N-{5-[(2-Anilino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-morpholinyl)acetamide” has a molecular formula of C16H19N5O3S2 and an average mass of 393.484 Da .Scientific Research Applications
Carbonic Anhydrase Inhibitors
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide derivatives have been studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. These compounds are part of broader research efforts aimed at identifying potent inhibitors against CA IX, a tumor-associated isozyme, suggesting potential applications as antitumor agents. The detailed inhibition study of CA IX revealed many leads for designing more potent and selective inhibitors, which could have implications in cancer therapy (Ilies et al., 2003). Similarly, novel sulfonamide derivatives have shown inhibitory effects against human carbonic anhydrase isozymes I and II, purified from human erythrocyte cells, indicating their potential in managing conditions related to the dysregulation of these enzymes (Gokcen et al., 2016).
Antidepressant and Anxiolytic Activity
A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their central nervous system activity. These compounds were found to possess marked antidepressant and anxiolytic properties, comparable to reference drugs Imipramine and Diazepam, showcasing their potential in treating depression and anxiety disorders (Clerici et al., 2001).
Antitubercular Agents
Derivatives incorporating 1,3,4-thiadiazole moieties have been identified as a new class of antituberculosis agents. These compounds exhibited outstanding in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their selective antimycobacterial effect, low in vitro toxicities, and lack of mutagenic activity in several genotoxicity assays underscore their potential as antitubercular agents (Karabanovich et al., 2016).
Antimicrobial and Antifungal Activities
Novel triazinone derivatives, including those with 1,3,4-thiadiazole structures, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds demonstrated effectiveness against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity, highlighting their potential in developing new antimicrobial agents (Kumara et al., 2015).
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S2/c29-20(25-19-9-5-2-6-10-19)15-32-24-28-27-23(33-24)26-22(31)18-13-11-17(12-14-18)21(30)16-7-3-1-4-8-16/h1-14H,15H2,(H,25,29)(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCODWFTZXFWOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.